molecular formula C14H21FN4O3S B2572386 1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea CAS No. 1207003-80-2

1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea

Cat. No.: B2572386
CAS No.: 1207003-80-2
M. Wt: 344.41
InChI Key: DXIPAZNWJVZFQG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea is a synthetic compound with a complex structure that includes a fluorophenyl group, a methanesulfonylpiperazinyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with a suitable isocyanate to form the urea linkage. The methanesulfonylpiperazine moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The urea moiety can be reduced under specific conditions to form amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methanesulfonylpiperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a urea moiety.

    1-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: Contains a methylphenylsulfonyl group instead of a methanesulfonyl group.

Uniqueness

1-(4-fluorophenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O3S/c1-23(21,22)19-10-8-18(9-11-19)7-6-16-14(20)17-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIPAZNWJVZFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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